molecular formula C12H15ClO3 B166263 Methyl 4-(4-chloro-2-methylphenoxy)butanoate CAS No. 57153-18-1

Methyl 4-(4-chloro-2-methylphenoxy)butanoate

Cat. No. B166263
CAS RN: 57153-18-1
M. Wt: 242.7 g/mol
InChI Key: FWDQLSHRVKQKBS-UHFFFAOYSA-N
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Description

“Methyl 4-(4-chloro-2-methylphenoxy)butanoate” is a chemical compound with the CAS Number: 57153-18-1 . It has a molecular weight of 242.7 . The IUPAC name for this compound is “methyl 4-(4-chloro-2-methylphenoxy)butanoate” and its InChI Code is "1S/C12H15ClO3/c1-9-8-10 (13)5-6-11 (9)16-7-3-4-12 (14)15-2/h5-6,8H,3-4,7H2,1-2H3" .

Scientific Research Applications

Process Intensification in Synthesis

  • Microwave Irradiation in Synthesis of MCPA Esters: Methyl 4-(4-chloro-2-methylphenoxy)butanoate, as a derivative of 4-Chloro-2-methylphenoxyacetic acid (MCPA), has been studied in the context of esterification using immobilized enzymes and microwave irradiation. This approach enhances reaction rates and conversion efficiency, demonstrating the compound's relevance in process intensification in chemical synthesis (Shinde & Yadav, 2014).

Environmental Applications

  • Sorption to Soil and Minerals: The compound's interaction with soil and minerals has been explored, revealing insights into its environmental behavior and potential impacts. This research is crucial for understanding the environmental fate of the compound (Werner, Garratt, & Pigott, 2012).

Analytical Chemistry Applications

  • Detection in Food Samples: Methods have been developed for detecting this compound in apple juice samples, highlighting its relevance in food safety and quality control (Rosales-Conrado et al., 2005).
  • Supramolecular Solvent-Based Microextraction: This technique has been applied for extracting the compound from water and rice samples, emphasizing its importance in environmental monitoring and food safety (Seebunrueng et al., 2020).

Physicochemical Properties

  • Esterification Studies: The compound's behavior in esterification reactions has been thoroughly investigated, contributing to our understanding of its chemical properties and potential applications in synthetic chemistry (Nuhu et al., 2012).

Ecotoxicological Studies

  • Adsorption and Degradation in Soils: Research has been conducted on the adsorption and degradation of phenoxy herbicides, including Methyl 4-(4-chloro-2-methylphenoxy)butanoate, in soils. This is crucial for assessing their environmental impact and potential risks to ecosystems (Paszko et al., 2016).

properties

IUPAC Name

methyl 4-(4-chloro-2-methylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDQLSHRVKQKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205788
Record name MCPB-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-chloro-2-methylphenoxy)butanoate

CAS RN

57153-18-1
Record name MCPB-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPB-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCPB-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MCPB-METHYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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